molecular formula C14H13N B105136 1,4-Dimethyl-9H-carbazole CAS No. 18028-55-2

1,4-Dimethyl-9H-carbazole

Cat. No. B105136
CAS RN: 18028-55-2
M. Wt: 195.26 g/mol
InChI Key: APYQRKDHRDGCBK-UHFFFAOYSA-N
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Description

1,4-Dimethyl-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazoles are known for their diverse range of biological activities and applications in various fields such as pharmaceuticals, materials science, and organic electronics. The dimethyl substitution at the 1 and 4 positions on the carbazole ring can influence the physical, chemical, and electronic properties of the molecule, making it a subject of interest for various studies.

Synthesis Analysis

The synthesis of carbazole derivatives often involves multi-step organic reactions. For instance, a novel carbazole derivative containing dimesitylboron units was synthesized by introducing electron-acceptor groups to an electron-donor precursor . Another study reported the synthesis of a carbazole derivative by reacting 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole . Additionally, the Combes-Beyer reaction has been utilized to synthesize pyridocarbazole derivatives, demonstrating the versatility of synthetic routes available for carbazole compounds .

Molecular Structure Analysis

The molecular structure of carbazole derivatives is often confirmed using various spectroscopic and analytical techniques. For example, the structure of a novel carbazole derivative was characterized by 1H NMR, IR, and X-ray single-crystal diffraction . These techniques provide detailed information about the molecular geometry, electronic distribution, and intermolecular interactions, which are crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Carbazole derivatives can participate in a variety of chemical reactions. The interaction of tetrahydrocarbazole with dimethyl acetylenedicarboxylate has been studied, revealing the formation of several products characterized by X-ray crystallography . The reactivity of carbazole compounds can be influenced by the presence of substituents, which can either activate or deactivate certain positions on the ring for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives are influenced by their molecular structure. For instance, the introduction of dimesitylboron groups to a carbazole derivative resulted in excellent thermal and electrochemical stability, as well as aggregation-induced emission properties . These properties are significant for the application of carbazole derivatives in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) . The study of these properties is essential for the design and development of new materials with desired functionalities.

Scientific Research Applications

Antiviral and Anticancer Properties

1,4-Dimethyl-9H-carbazole derivatives, specifically chloro-1,4-dimethyl-9H-carbazoles, have exhibited selective antiviral activity, especially against HIV. Preliminary biological investigations suggest that certain derivatives, particularly a nitro-derivative, could serve as lead compounds for the development of new anti-HIV drugs (Saturnino et al., 2018). Additionally, certain carbazole derivatives, like 9-(bromoalkyl)-1,4-dimethyl-9H-carbazoles, have been studied for their cytotoxic effects on ovarian cancer cells. Some of these compounds, particularly one identified as 2c, displayed significant dose-dependent anti-proliferative activities, indicating potential as candidates for treating human ovarian cancer (Saturnino et al., 2015).

Antimicrobial Applications

Carbazole derivatives have also been studied for their antimicrobial properties. For instance, new heterocyclic derivatives of 9H-carbazole have been synthesized and evaluated as antimicrobial agents, showcasing the versatility of 1,4-dimethyl-9H-carbazole in generating compounds with potential applications in combating microbial infections (Salih et al., 2016).

Applications in Photovoltaics and Light-Emitting Diodes (LEDs)

The carbazole scaffold has been utilized in the design and synthesis of host materials for blue phosphorescent organic light-emitting diodes (PHOLEDs). Novel carbazole derivatives were created to provide high glass transition temperatures and triplet energies suitable for blue dopants. These materials showcased promising efficiencies and external quantum efficiencies, indicating their potential in the development of efficient blue PHOLEDs (Yuan et al., 2014).

Safety And Hazards

1,4-Dimethyl-9H-carbazole is classified as Acute Tox. 4 Oral according to the GHS classification . It has the signal word “Warning” and the hazard statement H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

1,4-dimethyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-9-7-8-10(2)14-13(9)11-5-3-4-6-12(11)15-14/h3-8,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYQRKDHRDGCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=CC=CC=C3NC2=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170938
Record name 9H-Carbazole, 1,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethyl-9H-carbazole

CAS RN

18028-55-2
Record name 1,4-Dimethylcarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018028552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18028-55-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95997
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Carbazole, 1,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-DIMETHYLCARBAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLB6J9UH4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
JF Lohier, A Caruso… - … Section E: Structure …, 2010 - scripts.iucr.org
The title compound, C19H20BrNO2, consists of a carbazole skeleton with methyl groups at positions 1 and 4, a protecting group located at the N atom and a Br atom at position 6. The …
Number of citations: 11 scripts.iucr.org
J Sopková-de Oliveira Santos, A Caruso… - … Section C: Crystal …, 2008 - scripts.iucr.org
The title carbazolyl boronic ester, C22H28BNO2, (I), is a building block for the synthesis of new carbazole derivatives of potential utility as pharmaceutically active compounds. The …
Number of citations: 14 scripts.iucr.org
C Saturnino, F Grande, S Aquaro, A Caruso… - Molecules, 2018 - mdpi.com
Background: Despite the progress achieved by anti-retroviral drug research in the last decades, the discovery of novel compounds endowed with selective antiviral activity and reduced …
Number of citations: 19 www.mdpi.com
C Saturnino, A Caruso, P Longo… - Current Topics in …, 2015 - ingentaconnect.com
The 9-(bromoalkyl)-1,4-dimethyl-9H-carbazole (2a-d) derivatives, characterized by the presence of five or seven methylenic spacer groups bonded to the carbazole nitrogen, have been …
Number of citations: 21 www.ingentaconnect.com
B Letois, JC Lancelot, S Rault, M Robba… - European journal of …, 1990 - Elsevier
The synthesis of a series of nitro and amino-1,4-dimethyl-9H-carbazoles is described. Their cytotoxic activities, as assayed in vitro using clonogenic cell culture of murine leukemia …
Number of citations: 6 www.sciencedirect.com
M Stefania Sinicropi, R Lappano… - Current topics in …, 2015 - ingentaconnect.com
Estrogens control a wide number of aspects of human physiology and play a key role in multiple diseases, including cancer. Estrogens act by binding to and activating the cognate …
Number of citations: 32 www.ingentaconnect.com
M Ates, N Uludag, T Karazehir, F Arican - 2014 - aperta.ulakbim.gov.tr
A novel synthesis of 4-toluene 9H-carbazole-9-carbodithioate (TCzC) was chemically synthesized and characterized by Fourier Transform Infrared (FTIR), proton nuclear magnetic …
Number of citations: 11 aperta.ulakbim.gov.tr
A Caruso, AS Voisin-Chiret, JC Lancelot, MS Sinicropi… - Molecules, 2008 - mdpi.com
A synthetic method for the preparation of 6-aryl-1,4-dimethyl-9H-carbazoles involving a palladium catalyzed coupling reaction of 1,4-dimethyl-9H-carbazole-6-boronic acids and (hetero)…
Number of citations: 54 www.mdpi.com
V Moinet-Hedin, T Tabka, P Gauduchon… - European journal of …, 1993 - Elsevier
A series of 5,11-dimethyl-6H-pyrido[3,2-b]carbazoles, structurally related to the antitumor drug ellipticine, were synthesized from 3-amino-1,4-dimethyl-9H-carbazole. Among 17 …
Number of citations: 4 www.sciencedirect.com
ML Bengaouer, A Boukhari - 2016 - nopr.niscpr.res.in
In this study, new tetracyclic compounds similar to benzo[b]carbazole have been synthesized. Their structures have been characterized by IR, 1 H and 13 C NMR, mass spectral and …
Number of citations: 1 nopr.niscpr.res.in

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